molecular formula C19H34N2O2S4 B026634 5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide CAS No. 691410-93-2

5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide

Cat. No.: B026634
CAS No.: 691410-93-2
M. Wt: 450.8 g/mol
InChI Key: QGUXZRFEKWOQQL-UHFFFAOYSA-N
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Description

5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide is a complex organic compound characterized by the presence of dithiolane rings These rings are sulfur-containing five-membered rings, which contribute to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dithiolane ring through the reaction of a suitable dithiol with a halogenated precursor under controlled conditions. The subsequent steps involve the coupling of the dithiolane-containing intermediates to form the final compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide undergoes various types of chemical reactions, including:

    Oxidation: The dithiolane rings can be oxidized to form disulfides or sulfoxides under specific conditions.

    Reduction: Reduction reactions can convert disulfides back to dithiolanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane rings can yield disulfides, while reduction can regenerate the original dithiolane structure. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide involves its interaction with specific molecular targets and pathways. The dithiolane rings can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can bind to metal ions, affecting metalloproteins and enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,2-dithiolan-3-yl)pentanamide
  • Methyl 5-(1,2-dithiolan-3-yl)pentanoate
  • 5-(1,2-dithiolan-3-yl)valeric acid

Uniqueness

5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide is unique due to its dual dithiolane rings, which confer distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2S4/c22-18(8-3-1-6-16-10-14-24-26-16)20-12-5-13-21-19(23)9-4-2-7-17-11-15-25-27-17/h16-17H,1-15H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUXZRFEKWOQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCNC(=O)CCCCC2CCSS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439845
Record name AN-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691410-93-2
Record name AN-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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